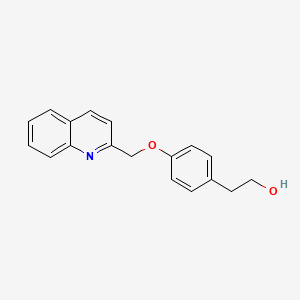

4-(2-Quinolinylmethoxy)benzeneethanol

Description

4-(2-Quinolinylmethoxy)benzeneethanol is a quinoline-derived compound characterized by a benzeneethanol backbone substituted with a 2-quinolinylmethoxy group. This compound is of interest in medicinal chemistry due to the structural versatility of quinoline derivatives, which are often explored for antimicrobial, anticancer, and anti-inflammatory applications.

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

2-[4-(quinolin-2-ylmethoxy)phenyl]ethanol |

InChI |

InChI=1S/C18H17NO2/c20-12-11-14-5-9-17(10-6-14)21-13-16-8-7-15-3-1-2-4-18(15)19-16/h1-10,20H,11-13H2 |

InChI Key |

HQVRLBYYRRAXFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest analogs to 4-(2-Quinolinylmethoxy)benzeneethanol are quinoline derivatives with substituted phenyl or piperazine groups, as described in . Below is a comparative analysis based on structural features, synthetic methods, and analytical data:

Table 1: Structural and Analytical Comparison of Quinoline Derivatives

| Compound ID | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Analytical Data (1H NMR/HRMS) |

|---|---|---|---|---|

| B28 | Quinoline-4-carboxylic acid | [1,1'-Biphenyl]-4-yl | ~377.4 | δ 8.5–7.2 (aromatic H), [M+H]+: 378.134 |

| B29 | Quinoline-4-carboxylic acid | 4-Aminophenyl | ~293.3 | δ 6.8 (NH2), [M+H]+: 294.110 |

| C1–C7 (e.g., C1) | Quinoline-4-carbonyl-piperazine-benzoate | 2-Phenyl, 4-bromo/chloro/fluoro, etc. | ~500–600 | δ 3.7 (COOCH3), [M+H]+: 501.210 (C1) |

| Target Compound | Benzeneethanol + 2-quinolinylmethoxy | Hydroxyl (-OH), methoxyquinoline | Not reported | No data available |

Key Observations:

Structural Divergence: Unlike B28–B29 and C1–C7, which feature carboxylic acid or ester-functionalized quinolines, the target compound contains a hydroxyl group (-OH) on the benzeneethanol moiety. The absence of a piperazine linker in the target compound distinguishes it from the C1–C7 series, which utilize piperazine to conjugate quinoline with benzoate esters. This structural simplification might reduce metabolic instability but could limit receptor-binding versatility .

Synthetic Methods: The analogs in were synthesized via crystallization in ethyl acetate, yielding yellow/white solids .

Analytical Data: HRMS and 1H NMR data for the analogs confirm substituent-specific signals (e.g., δ 6.8 for -NH2 in B29, δ 3.7 for -OCH3 in C1–C7) . For the target compound, the hydroxyl proton (-OH) would likely appear at δ 1–5 ppm, while the quinolinylmethoxy group would show aromatic splitting patterns similar to B26.

The benzeneethanol group in the target compound could redirect activity toward G protein-coupled receptors (GPCRs) or antioxidant pathways.

Research Findings and Limitations

- Gaps in Data: Direct comparisons are hindered by the absence of experimental data for this compound. The provided evidence focuses on analogs with divergent functional groups (carboxylic acids, piperazine esters) rather than ethanolic derivatives.

- Substituent Effects: Halogenated substituents (e.g., 4-bromo in C2, 4-fluoro in C4) in the C1–C7 series improve lipophilicity and metabolic stability . Similar modifications to the target compound’s quinoline ring could modulate its bioavailability.

- Therapeutic Implications: Quinoline derivatives with hydroxyl groups (e.g., chloroquine) often exhibit enhanced solubility and tissue penetration. The target compound’s -OH group may offer advantages over the esterified C1–C7 analogs in central nervous system applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.